Acid red 337
Overview
Description
Acid Red 337 is an azo dye extensively used in the textile industry. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which link aromatic rings. These dyes are known for their vivid colors and are used in various applications, including textiles, leather, cosmetics, and paper products. this compound is also recognized as a hazardous recalcitrant compound when released into the aqueous environment due to its resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 337 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, often facilitated by microbial action or chemical oxidants.
Reduction: The azo bond (–N=N–) in this compound can be reduced to form aromatic amines, which are often more toxic than the parent compound.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, although these are less common due to the stability of the azo bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and microbial enzymes are commonly used oxidants.
Reduction: Sodium dithionite and other reducing agents can cleave the azo bond.
Substitution: Electrophilic reagents under acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Small aliphatic compounds and carbon dioxide.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Acid Red 337 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Investigated for its biodegradation by specific bacterial strains, such as Bacillus megaterium, which can decolorize and degrade the dye.
Medicine: Limited direct applications, but its degradation products are studied for potential toxicological impacts.
Industry: Widely used in textile dyeing processes and as a standard for evaluating wastewater treatment technologies
Mechanism of Action
The primary mechanism by which Acid Red 337 exerts its effects is through its interaction with microbial enzymes during biodegradation. The azo bond is cleaved by azoreductase enzymes, leading to the formation of aromatic amines. These amines can further undergo oxidative degradation to form smaller aliphatic compounds and carbon dioxide. The molecular targets include the azo bond and aromatic rings, which are susceptible to enzymatic and chemical reactions .
Comparison with Similar Compounds
- Acid Red 1
- Acid Red 14
- Acid Red 18
Comparison: Acid Red 337 is unique due to its specific molecular structure, which influences its color properties and stability. Compared to other similar azo dyes, this compound has a higher resistance to photodegradation and thermal degradation, making it more suitable for applications requiring long-term stability. The co-intercalation of this compound with UV absorbents into layered double hydroxides has been shown to enhance its photostability, further distinguishing it from other azo dyes .
Properties
IUPAC Name |
sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLNUHASXGERK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044713 | |
Record name | Acid Red 337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67786-14-5, 12270-02-9 | |
Record name | Acid Red 337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Red 337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H247YW69C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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